Coronastat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

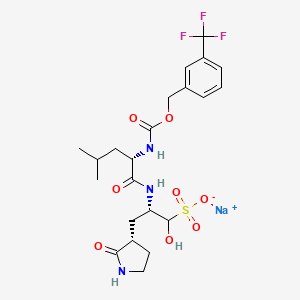

Molecular Formula |

C22H29F3N3NaO8S |

|---|---|

Molecular Weight |

575.5 g/mol |

IUPAC Name |

sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-[[3-(trifluoromethyl)phenyl]methoxycarbonylamino]pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C22H30F3N3O8S.Na/c1-12(2)8-16(28-21(32)36-11-13-4-3-5-15(9-13)22(23,24)25)19(30)27-17(20(31)37(33,34)35)10-14-6-7-26-18(14)29;/h3-5,9,12,14,16-17,20,31H,6-8,10-11H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t14-,16-,17-,20?;/m0./s1 |

InChI Key |

KOKDRBNCVDMTCL-OPOLGWMESA-M |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Coronastat (NK01-63)?

An In-Depth Technical Guide to the Mechanism of Action of Coronastat (NK01-63)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as NK01-63) is a potent, small-molecule antiviral agent that has demonstrated significant inhibitory activity against SARS-CoV-2, the causative agent of COVID-19. Developed as an analogue of the broad-spectrum coronavirus protease inhibitor GC-376, this compound exhibits optimized drug-like properties, positioning it as a promising candidate for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This viral enzyme is critical for the replication of coronaviruses.[1][2][3]

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual non-structural proteins (nsps) to form a functional replication-transcription complex. 3CLpro is responsible for the majority of these proteolytic cleavages. By inhibiting 3CLpro, this compound effectively blocks the viral replication cycle, preventing the maturation of essential viral proteins.[1][2]

This compound acts as a covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro. This irreversible binding inactivates the enzyme, leading to a complete shutdown of its proteolytic activity.

Signaling Pathway Diagram

References

- 1. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Coronastat (NK01-63): A Deep Dive into its Discovery and Synthesis as a Potent SARS-CoV-2 3CL Protease Inhibitor

New York, NY – November 13, 2025 – This technical guide provides an in-depth overview of the discovery and synthesis of Coronastat (NK01-63), a potent small molecule inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical development of novel antiviral therapeutics.

This compound (NK01-63) emerged from a structure-based drug design program aimed at optimizing the known coronavirus protease inhibitor, GC376. The research, spearheaded by Liu et al. and published in Nature Communications, identified NK01-63 as a promising candidate for the treatment of COVID-19 due to its enhanced potency and pan-coronavirus activity.[1] This guide will detail the scientific journey from the initial lead compound to the development of this compound, including its mechanism of action, synthesis, and key experimental data.

Discovery and Mechanism of Action

The discovery of this compound was rooted in the urgent need for effective antiviral agents against SARS-CoV-2. The 3CL protease is a critical enzyme in the life cycle of the virus, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription. Inhibition of this protease effectively halts the viral life cycle, making it a prime target for antiviral drug development.

This compound is an analog of GC376, a previously identified inhibitor of feline infectious peritonitis virus protease.[2] Through a process of structure-based optimization, researchers modified the GC376 scaffold to improve its binding affinity and inhibitory activity against the SARS-CoV-2 3CL protease.[1][3] Co-crystal structures of various analogs, including NK01-63, in complex with the 3CL protease provided crucial insights into the structure-activity relationships, guiding the design of more potent inhibitors.[4]

The mechanism of action of this compound involves the covalent inhibition of the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. This irreversible binding prevents the enzyme from processing the viral polyproteins, thereby arresting viral replication.

Signaling Pathway: SARS-CoV-2 Replication and 3CL Protease Inhibition

The following diagram illustrates the role of the 3CL protease in the SARS-CoV-2 replication cycle and the point of intervention by this compound.

Synthesis Process

While the primary research article by Liu et al. outlines the discovery and evaluation of this compound, detailed step-by-step synthesis protocols are often found in the supplementary information of such publications or in related patents. At the time of this writing, a specific, publicly available, detailed synthesis protocol for NK01-63 has not been located in the immediate search results. However, the synthesis of GC376 and its analogs generally involves peptide coupling reactions. The general workflow for the synthesis of such peptidyl inhibitors is depicted below.

General Synthesis Workflow

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (NK01-63) and its parent compound, GC376, as reported in the primary literature.

Table 1: In Vitro 3CL Protease Inhibition

| Compound | SARS-CoV-2 3CLpro IC50 (nM)[4] | Cathepsin L IC50 (nM)[4] |

| This compound (NK01-63) | 16 | 6 |

| GC376 | 35 | 0.33 |

Table 2: Antiviral Activity in Cell-Based Assays

| Compound | Cell Line | Antiviral EC50 (nM) | Antiviral EC90 (nM) |

| This compound (NK01-63) | Huh-7ACE2+TMPRSS2 | 146[4] | - |

| Caco-2 | - | 81[4] | |

| GC376 | Huh-7ACE2+TMPRSS2 | 146[4] | - |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments for the evaluation of this compound.

SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of the 3CL protease.

Principle: A fluorogenic peptide substrate containing a cleavage site for the 3CL protease is used. The substrate is flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the 3CL protease, the reporter is separated from the quencher, resulting in an increase in fluorescence.

Protocol Outline:

-

Recombinant SARS-CoV-2 3CL protease is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader at specific excitation and emission wavelengths.

-

The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.

Antiviral Activity Assay (Cell-based)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6, Huh-7, Caco-2) are treated with the test compound and then infected with the virus. The extent of viral replication is measured, typically by quantifying viral RNA or by assessing the virus-induced cytopathic effect (CPE).

Protocol Outline:

-

A monolayer of host cells is seeded in a multi-well plate.

-

The cells are treated with serial dilutions of the test compound.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After an incubation period, the antiviral effect is quantified. This can be done by:

-

qRT-PCR: Measuring the amount of viral RNA in the cell lysate or supernatant.

-

CPE Assay: Visually scoring the degree of cell death or staining the remaining viable cells with a dye (e.g., crystal violet).

-

-

The EC50 value (the concentration of the compound that reduces viral replication or CPE by 50%) is calculated.

-

A cytotoxicity assay is also performed in parallel on uninfected cells to determine the CC50 (the concentration of the compound that causes 50% cell death) to assess the selectivity index (CC50/EC50).

Experimental Workflow Diagram

Conclusion

This compound (NK01-63) represents a significant advancement in the development of small molecule inhibitors targeting the SARS-CoV-2 3CL protease. Through a rational, structure-based design approach, researchers have successfully optimized a known scaffold to produce a highly potent and pan-coronavirus inhibitor. The data presented in this guide underscore the potential of this compound as a candidate for further preclinical and clinical development in the ongoing effort to combat COVID-19 and future coronavirus outbreaks. Further research to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. NK01-63 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Coronastat: A Technical Whitepaper on the Inhibition of SARS-CoV-2 3CL Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. A primary target for antiviral drug design is the 3CL protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[1][2] Inhibition of 3CLpro effectively halts viral maturation. This whitepaper provides a detailed technical overview of Coronastat (also known as NK01-63), a potent inhibitor of the SARS-CoV-2 3CL protease.[3][4][5] this compound has emerged as an optimized lead compound with significant potential for the treatment of COVID-19.[3]

Mechanism of Action

This compound is a small molecule inhibitor that targets the catalytic dyad of the SARS-CoV-2 3CL protease.[3][5] The 3CL protease is a cysteine protease, and its activity is fundamental to the processing of the viral polyproteins translated from the viral RNA genome. By inhibiting this enzyme, this compound blocks the maturation of non-structural proteins essential for the formation of the viral replication-transcription complex, thereby suppressing viral replication.[3]

dot

Caption: Mechanism of SARS-CoV-2 3CL Protease Inhibition by this compound.

Quantitative Efficacy Data

This compound has demonstrated potent and consistent inhibitory activity against SARS-CoV-2 in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Potency of this compound (NK01-63) against SARS-CoV-2 [3]

| Cell Line | Parameter | Value |

| Huh-7ACE2+TMPRSS2 | EC50 | 146 nM |

| Caco-2 | EC90 | 81 nM |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. EC90 (90% effective concentration): The concentration of a drug that is required for 90% of the maximum effect in vitro.

Table 2: Inhibitory Activity of this compound (NK01-63) against Human Proteases [3]

| Protease | IC50 (µM) |

| Cathepsin B | 1.1 |

| Cathepsin K | 0.04 |

| Cathepsin L | 0.006 |

| Cathepsin S | 0.03 |

| Caspase 8 | 18 |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

The data indicates that while this compound is a potent inhibitor of the SARS-CoV-2 3CL protease, it also exhibits high potency against human Cathepsin L.[3] Cathepsin L is involved in the endosomal entry pathway of SARS-CoV-2 by activating the viral spike protein.[3] This dual-target activity could contribute to its overall antiviral efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the efficacy of 3CL protease inhibitors like this compound.

SARS-CoV-2 3CL Protease Enzymatic Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant 3CL protease.[2][6]

Materials:

-

Recombinant SARS-CoV-2 3CL Protease (e.g., from BPS Bioscience, Cat #: 100707)[6]

-

Fluorescently labeled peptide substrate for 3CL protease (e.g., from BPS Bioscience, Cat #: 79952)[6]

-

Assay Buffer (e.g., from BPS Bioscience, Cat #: 79956)[6]

-

Test compound (this compound) dissolved in DMSO

-

1536-well black, solid bottom plates (e.g., Greiner Bio-one, Cat #: 782076)[6]

-

Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 460 nm)[6]

Procedure: [6]

-

Dispense 2 µL of 3CL protease solution into the wells of a 1536-well plate. As a negative control, dispense 2 µL of assay buffer without the enzyme into designated wells.

-

Transfer 23 nL of the test compound (this compound) at various concentrations in DMSO to the assay plate. For the positive control, add DMSO without the compound.

-

Centrifuge the plate at 1000 rpm for 2 minutes and incubate at room temperature for 30 minutes.

-

Initiate the enzymatic reaction by dispensing 2 µL of the 3CL protease substrate to all wells.

-

Centrifuge the plate again at 1000 rpm for 2 minutes and incubate for 3 hours at room temperature.

-

Measure the fluorescence intensity using a plate reader at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Normalize the data to the enzyme activity in the presence of DMSO (0% inhibition) and the absence of the enzyme (-100% inhibition).

-

Fit the resulting percent inhibition data to a sigmoidal dose-response curve to determine the IC50 value.[6]

dot

Caption: Experimental Workflow for 3CL Protease Enzymatic Assay.

Cell-Based SARS-CoV-2 Antiviral Assay

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context.

Materials:

-

Vero E6 or other susceptible cell lines (e.g., Huh-7ACE2+TMPRSS2, Caco-2)[1][3]

-

SARS-CoV-2 viral stock

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, reagents for RT-qPCR, or antibodies for in-cell ELISA)

Procedure (Cytopathic Effect - CPE - Assay as an example):

-

Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and untreated infected controls.

-

Incubate the plates for a period sufficient to observe cytopathic effects (typically 48-72 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with crystal violet solution.

-

Wash the plates to remove excess stain and allow them to dry.

-

Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated infected control and determine the EC50 value.

dot

Caption: Workflow for a Cell-Based Antiviral (CPE) Assay.

Conclusion

This compound (NK01-63) is a potent inhibitor of the SARS-CoV-2 3CL protease with significant antiviral activity demonstrated in cellular models. Its dual action of inhibiting both the viral protease and the host cell entry factor, Cathepsin L, makes it a compelling candidate for further preclinical and clinical development as a treatment for COVID-19. The detailed protocols provided in this whitepaper offer a foundation for the continued investigation and evaluation of this compound and other novel 3CL protease inhibitors.

References

- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Biology of Coronastat Binding to the SARS-CoV-2 Main Protease (Mpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and biochemical interactions between Coronastat (also known as NK01-63) and the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. Understanding this interaction at a molecular level is paramount for the development of effective antiviral therapeutics against COVID-19 and future coronavirus outbreaks.

Introduction to SARS-CoV-2 Mpro and this compound

The main protease (Mpro), also referred to as 3C-like protease (3CLpro), is an essential enzyme for SARS-CoV-2 replication.[1][2] It functions by cleaving the viral polyproteins pp1a and pp1ab at eleven specific sites, releasing functional non-structural proteins that are vital for viral replication and transcription.[1][3] Due to its critical role and high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[2][4]

This compound (NK01-63) is a potent, α-ketoamide-based covalent inhibitor of SARS-CoV-2 Mpro.[1] It was developed as an analog of GC376 and demonstrates high selectivity for Mpro over human proteases like chymotrypsin.[1] Covalent inhibitors like this compound form a stable bond with a key residue in the enzyme's active site, leading to prolonged and effective inhibition of its activity.[4]

Mechanism of Mpro Inhibition by this compound

This compound functions as a reversible covalent inhibitor.[4][5] The inhibitory mechanism involves the α-ketoamide "warhead" of the molecule, which is susceptible to nucleophilic attack.[4] The catalytic dyad of Mpro, consisting of Cysteine-145 (Cys145) and Histidine-41 (His41), is central to its proteolytic activity.[2] His41 deprotonates the thiol group of Cys145, activating it for a nucleophilic attack on the substrate. In the presence of this compound, the activated Cys145 thiolate attacks the electrophilic carbon of the α-ketoamide group, forming a reversible covalent hemithioacetal bond. This covalent modification of the active site blocks substrate access and inactivates the enzyme, thereby halting viral polyprotein processing.[2]

Quantitative Analysis of this compound-Mpro Interaction

The efficacy of an inhibitor is quantified by several key parameters, including its half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50) in cell-based assays, and its inhibition constant (Ki). The following table summarizes the available quantitative data for this compound (NK01-63).

| Parameter | Value | Cell Line | Notes | Reference |

| EC50 | 146 nM | Huh-7 | Antiviral potency in human cells. | [1] |

| EC50 | < 100 nM | Huh-7 | Effective against human coronaviruses OC43 and 229E. | [1] |

Note: Specific IC50 and Ki values for this compound were not detailed in the provided search results, but related α-ketoamide inhibitors show activity in the nanomolar range.[1]

Structural Basis of this compound Binding to Mpro

The crystal structure of SARS-CoV-2 Mpro reveals a homodimer with each protomer consisting of three domains. The active site is a cleft located between Domain I and Domain II.[1][3] This site is further divided into subsites (S1', S1, S2, S4) that accommodate the inhibitor's corresponding chemical moieties (P1', P1, P2, P4).[1]

While a specific crystal structure for this compound (NK01-63) was not explicitly detailed in the search results, the binding mode can be inferred from structures of Mpro complexed with similar α-ketoamide and peptidomimetic inhibitors.

-

Covalent Interaction: The primary interaction is the covalent bond formed between the Sγ atom of Cys145 and the inhibitor's warhead.[6]

-

S1' Subsite: The P1' segment of the inhibitor forms a crucial interaction with the Cys145 residue.[1]

-

S1 Subsite: The P1 Gln-mimicking group of the inhibitor fits into the S1 pocket, forming hydrogen bonds with conserved residues such as His163.[7]

-

S2 Subsite: This hydrophobic pocket accommodates large hydrophobic residues from the inhibitor, often involving π-π stacking interactions.[1]

-

Oxyanion Hole: The inhibitor's carbonyl oxygen is stabilized by hydrogen bonds from the backbone amides of Gly143, Ser144, and Cys145, which form the oxyanion hole.

Experimental Protocols

The characterization of the this compound-Mpro interaction relies on a suite of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

This protocol outlines a general procedure for obtaining purified Mpro, often with a cleavable N-terminal tag (e.g., His-SUMO) to enhance solubility and facilitate purification.[8]

-

Transformation: A plasmid containing the Mpro gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).[9]

-

Cell Culture: Cells are grown in a rich medium (e.g., YT) at 37°C until they reach an optimal density (OD600 of ~0.8).[9]

-

Protein Expression: Mpro expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and cells are incubated at a lower temperature (e.g., 16-20°C) overnight to improve protein folding.[9]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication on ice.[8]

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed to remove non-specifically bound proteins, and the His-tagged Mpro is eluted using a buffer containing imidazole.[8]

-

Tag Cleavage and Polishing: The affinity tag is cleaved by a specific protease (e.g., SUMO protease). A second Ni-NTA step is performed to remove the cleaved tag and protease.

-

Size-Exclusion Chromatography (SEC): The protein is further purified using a gel filtration column to separate Mpro dimers from aggregates and other contaminants.[8] The final pure protein is concentrated and stored at -80°C.

This assay is commonly used to determine the kinetic parameters of Mpro inhibition.

-

Reagents:

-

Purified Mpro enzyme.

-

A fluorogenic substrate containing a sequence cleaved by Mpro, flanked by a FRET pair (e.g., Edans/Dabcyl).

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

-

Inhibitor (this compound) at various concentrations.

-

-

Procedure:

-

The inhibitor is pre-incubated with the Mpro enzyme in the assay buffer for a set time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

The increase in fluorescence (resulting from the cleavage of the substrate and separation of the FRET pair) is monitored over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Determining the high-resolution structure of the Mpro-Coronastat complex involves the following steps.

-

Complex Formation: Purified Mpro is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The Mpro-Coronastat complex is subjected to high-throughput crystallization screening using methods like vapor diffusion.[9] This involves mixing the complex with various precipitant solutions to find conditions that yield well-ordered crystals.

-

Data Collection: Crystals are cryo-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are collected at a synchrotron beamline.[10] The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.[10]

-

Structure Determination and Refinement:

-

The diffraction images are processed to determine spot intensities and unit cell parameters.[10]

-

The structure is solved using molecular replacement, with an existing Mpro structure as a search model.

-

The initial model is refined against the experimental data, and the inhibitor molecule is manually built into the electron density map.[6]

-

The final structure is validated for geometric quality and deposited in the Protein Data Bank (PDB).

-

Conclusion

This compound is a potent and selective covalent inhibitor of SARS-CoV-2 Mpro, demonstrating significant antiviral activity in cellular assays. Its mechanism of action, involving the formation of a reversible covalent bond with the catalytic Cys145, effectively shuts down viral polyprotein processing. Structural studies of similar inhibitors have illuminated the precise molecular interactions within the Mpro active site that are crucial for high-affinity binding. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of Mpro inhibitors. These efforts are critical for creating a robust arsenal of therapeutics to combat the ongoing threat of coronaviruses.

References

- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structures of severe acute respiratory syndrome virus main protease and its complex with an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. google.com [google.com]

Coronastat (NK01-63): A Technical Whitepaper on a Novel COVID-19 Therapeutic Candidate

For Immediate Distribution to the Scientific Community

This document provides an in-depth technical guide to the early-stage research and development of Coronastat (also known as NK01-63), a potent, novel inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). Designed for researchers, scientists, and drug development professionals, this whitepaper consolidates the available preclinical data, experimental methodologies, and the underlying mechanism of action for this promising COVID-19 therapeutic candidate.

Executive Summary

This compound has emerged from the optimization of a GC376 scaffold, a known inhibitor of coronavirus main proteases. Through rigorous screening and structure-activity relationship (SAR) studies, this compound has demonstrated significant potency against SARS-CoV-2 3CLpro, an enzyme critical for viral replication. This document outlines the biochemical and cellular activity of this compound, its selectivity profile, and the foundational experimental protocols used in its initial evaluation. The primary mechanism of action is the inhibition of the viral polyprotein processing, a crucial step in the SARS-CoV-2 life cycle.

Mechanism of Action: Targeting the Viral Replication Engine

The primary target of this compound is the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro)[1]. This enzyme is essential for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription[2]. By inhibiting 3CLpro, this compound effectively halts the viral life cycle, preventing the formation of the viral replication-transcription complex.

Data Presentation: In Vitro Efficacy and Selectivity

The following tables summarize the key quantitative data from early-stage research on this compound (NK01-63).

Table 1: Biochemical and Antiviral Activity of this compound (NK01-63)

| Assay Type | Target/Virus | Cell Line | Value | Unit | Citation |

| Biochemical Inhibition (IC50) | SARS-CoV-2 3CLpro | - | 6 | nM | [3] |

| Antiviral Activity (EC90) | SARS-CoV-2 | Caco-2 | 81 | nM | [3] |

| Antiviral Activity (EC50) | Human Coronavirus OC43 | Huh-7 | < 100 | nM | [3] |

| Antiviral Activity (EC50) | Human Coronavirus 229E | Huh-7 | < 100 | nM | [3] |

| Antiviral Activity (EC50) | MERS-CoV | Vero 76 | < 1 | µM | [3] |

| Antiviral Activity (EC50) | SARS-CoV | Vero 76 | < 3 | µM | [3] |

Table 2: Selectivity Profile of this compound (NK01-63) Against Human Proteases

| Protease | IC50 | Unit | Citation |

| Cathepsin L | 6 | nM | [3] |

| Cathepsin B | 1.1 | µM | [3] |

| Cathepsin K | 0.04 | µM | [3] |

| Cathepsin S | 0.03 | µM | [3] |

| Caspase 8 | 18 | µM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

SARS-CoV-2 3CLpro Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against the purified 3CL protease.

-

Principle: A fluorogenic peptide substrate, which mimics the natural cleavage site of the 3CLpro, is used. In its intact form, the fluorescence is quenched. Upon cleavage by the enzyme, a fluorescent signal is produced, which is proportional to the enzyme's activity.

-

Materials:

-

Recombinant SARS-CoV-2 3CL protease.

-

Fluorogenic peptide substrate (e.g., MCA-AVLQSGFR-Lys(DNP)-Lys-NH2).

-

Assay buffer (specific composition as per the study, generally a buffered saline solution at a physiological pH).

-

Test compound (this compound) at various concentrations.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Dispense a solution of the recombinant SARS-CoV-2 3CL protease into the wells of a 384-well plate.

-

Add the test compound (this compound) at a range of concentrations to the wells.

-

Incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Measure the fluorescence intensity at regular intervals or at a fixed endpoint using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition at each compound concentration relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.

-

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.

-

Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), causing cell death. An effective antiviral agent will inhibit viral replication and thus prevent CPE, allowing the host cells to remain viable. Cell viability is typically measured using a colorimetric or luminescent reagent.

-

Materials:

-

A susceptible host cell line (e.g., Vero E6, Caco-2, or Huh-7 cells).

-

Cell culture medium and supplements (e.g., MEM, FBS, penicillin/streptomycin).

-

SARS-CoV-2 virus stock of a known titer.

-

Test compound (this compound) at various concentrations.

-

96-well or 384-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Seed the host cells into the wells of a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (this compound).

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, an MOI of approximately 0.002.[4]

-

Immediately after infection, add the different concentrations of the test compound to the respective wells. Include control wells with infected but untreated cells and uninfected cells.

-

Incubate the plates for a period that allows for the development of CPE in the untreated infected wells (e.g., 72 hours) at 37°C with 5% CO2.[4]

-

Add a cell viability reagent (e.g., CellTiter-Glo) to each well.[4]

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability at each compound concentration relative to the controls and determine the EC50 or EC90 value.

-

Mandatory Visualizations

SARS-CoV-2 Replication Cycle and Inhibition by this compound

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Experimental Workflow for Antiviral Compound Evaluation

Caption: Preclinical evaluation workflow for this compound.

References

- 1. Natural Polyphenols Inhibit the Dimerization of the SARS-CoV-2 Main Protease: The Case of Fortunellin and Its Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. SARS-CoV-2 cytopathic effect (CPE) assay [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Coronastat (also known as NK01-63), a potent viral protease inhibitor, and its broader implications for developing pan-coronavirus therapeutics. It details the compound's mechanism of action, summarizes its antiviral activity against a range of coronaviruses, and provides standardized protocols for key experimental assays.

Introduction: The Quest for a Pan-Coronavirus Inhibitor

The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral agents. A key strategy in developing such agents is to target highly conserved viral proteins that are essential for replication across multiple coronavirus species. The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a critical cysteine protease that is highly conserved among coronaviruses.[1][2][3] Mpro is responsible for cleaving viral polyproteins into functional units, a step that is indispensable for the viral life cycle.[1][2]

This compound (NK01-63) has been identified as a potent inhibitor of the SARS-CoV-2 Mpro.[4][5] Developed as an analogue of the veterinary drug GC376, this compound demonstrates significant promise due to its high selectivity and potent activity against several human coronaviruses, marking it as a lead compound for pan-coronavirus drug development.[1][2]

Mechanism of Action: Halting Viral Maturation

The primary mechanism of action for this compound is the potent and selective inhibition of the coronavirus main protease (Mpro).[1][4]

-

Viral Polyprotein Processing: After a coronavirus enters a host cell, its RNA genome is translated into two large polyproteins, pp1a and pp1ab.

-

Mpro's Essential Role: Mpro is responsible for cleaving these polyproteins at no fewer than 11 distinct sites to release a dozen functional non-structural proteins (NSPs) that are essential for viral replication and maturation.[1][2]

-

Inhibition by this compound: this compound acts as a covalent inhibitor, binding to the catalytic cysteine residue within the Mpro active site. This binding event incapacitates the enzyme, preventing the processing of the polyproteins and thereby halting the viral replication cycle. Studies have shown that this compound is highly selective for the viral Mpro over human proteases like chymotrypsin.[1][2]

Caption: Mechanism of this compound inhibiting the Mpro-mediated cleavage of viral polyproteins.

Quantitative Antiviral Activity

The efficacy of this compound and related Mpro inhibitors is quantified by their inhibitory concentration (IC50) in enzymatic assays and their effective concentration (EC50) in cell-based antiviral assays. The cytotoxicity (CC50) is also measured to determine the compound's therapeutic window.

Table 1: Pan-Coronavirus Activity of this compound (NK01-63)

| Compound | Virus | Assay Type | Cell Line | Potency Metric | Value | Reference |

|---|---|---|---|---|---|---|

| This compound | SARS-CoV-2 | Antiviral | Huh-7 | EC50 | 146 nM | [1] |

| This compound | Human Coronavirus OC43 (Alpha-CoV) | Antiviral | Huh-7 | EC50 | < 100 nM | [1] |

| This compound | Human Coronavirus 229E (Beta-CoV) | Antiviral | Huh-7 | EC50 | < 100 nM |[1] |

Table 2: Activity of Comparative Mpro Inhibitors

| Compound | Virus | Assay Type | Cell Line | Potency Metric | Value | Reference |

|---|---|---|---|---|---|---|

| TPM16 | SARS-CoV-2 | Enzymatic | - | IC50 | 0.16 µM | [1][2] |

| SARS-CoV-2 | Antiviral | VeroE6 | EC50 | 2.82 µM | [1][2] | |

| - | Cytotoxicity | VeroE6 | CC50 | > 200 µM | [1][2] | |

| RAY1216 | SARS-CoV-2 | Enzymatic | - | Ki | 8.6 nM | [1][2] |

| SARS-CoV-2 (Original) | Antiviral | VeroE6 | EC50 | 95 nM | [1][2] | |

| SARS-CoV-2 (Delta) | Antiviral | VeroE6 | EC50 | 97 nM | [1][2] | |

| SARS-CoV-2 (Omicron BA.5) | Antiviral | VeroE6 | EC50 | 158 nM | [1][2] | |

| - | Cytotoxicity | VeroE6 | CC50 | 511 µM | [1][2] | |

| GD-9 | SARS-CoV-2 | Antiviral | Vero E6 | EC50 | 2.64 µM | [2] |

| | - | Cytotoxicity | Vero E6 | CC50 | 12.5 µM |[2] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation and comparison of antiviral compounds. Below are protocols for key assays used to characterize this compound and its analogues.

Mpro Enzymatic Inhibition Assay

This protocol describes a common fluorescence resonance energy transfer (FRET)-based assay to measure the direct inhibition of Mpro enzymatic activity.

Methodology:

-

Reagents and Materials:

-

Recombinant, purified Mpro enzyme.

-

FRET-based peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).

-

Test compounds (this compound or analogues) dissolved in DMSO.

-

384-well assay plates, black, low-volume.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.

-

Add 5 µL of the diluted compound solution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 10 µL of Mpro enzyme solution (final concentration ~0.2 µM) to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM).

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission wavelengths specific to the FRET pair) at 37°C for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Caption: Workflow for a FRET-based Mpro enzymatic inhibition assay.

Cell-Based Antiviral Activity Assay

This protocol determines the concentration of a compound required to inhibit viral replication or virus-induced cytopathic effect (CPE) in cultured cells.

Methodology:

-

Reagents and Materials:

-

Susceptible host cell line (e.g., Vero E6, Huh-7).

-

Complete cell culture medium.

-

Coronavirus stock with a known titer.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTS, CellTiter-Glo).

-

-

Procedure:

-

Seed cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the diluted compound.

-

Infect the cells with the coronavirus at a specific multiplicity of infection (MOI), leaving some wells uninfected as controls.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for a period corresponding to the virus replication cycle (e.g., 48-72 hours).[6]

-

After incubation, assess the cell viability by adding a reagent like MTS and measuring the absorbance.[6] The reduction in CPE will result in higher viability compared to untreated, infected cells.

-

-

Data Analysis:

-

Normalize the viability data with uninfected cells representing 100% viability and virus-infected, untreated cells representing 0% protection.

-

Plot the percentage of protection versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

Coronastat: A Technical Whitepaper on the Inhibition of Viral Replication Through Main Protease Targeting

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A key strategy in combating coronaviruses is the inhibition of viral replication by targeting essential viral enzymes. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease crucial for processing viral polyproteins into functional proteins required for the virus's life cycle.[1][2][3] Its highly conserved nature among coronaviruses and the absence of a close human homolog make it an ideal target for antiviral drug development.[4][5] This document provides a detailed technical overview of Coronastat (also known as NK01-63), a potent peptidomimetic inhibitor of SARS-CoV-2 Mpro. We will explore its mechanism of action, present its in vitro efficacy data, detail relevant experimental protocols, and visualize the underlying biological and experimental pathways.

Introduction: The Central Role of the Main Protease (Mpro) in the Coronavirus Life Cycle

The replication of SARS-CoV-2, a positive-sense single-stranded RNA virus, begins with the translation of its genomic RNA into two large polyproteins, pp1a and pp1ab.[6][7] These polyproteins are non-functional until they are cleaved into individual non-structural proteins (NSPs) that form the replicase-transcriptase complex (RTC).[7][8] This proteolytic processing is primarily carried out by the viral main protease, Mpro.[1][6] Mpro cleaves the polyproteins at no fewer than 11 distinct sites, releasing the majority of the NSPs essential for viral replication and transcription.[1][9] Consequently, inhibiting Mpro's enzymatic activity is a direct and effective strategy to halt the viral life cycle.[3][10]

This compound: A Potent, Optimized Mpro Inhibitor

This compound (NK01-63) is a small molecule inhibitor developed through the optimization of earlier compounds, such as GC376.[1][10] It is classified as a peptidomimetic inhibitor, designed to mimic the natural peptide substrate of Mpro.[1] This design allows it to specifically target the active site of the protease.[1]

Mechanism of Action

This compound functions as a covalent, reversible inhibitor of the SARS-CoV-2 Mpro.[4] The active site of Mpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41.[3][4] this compound contains an electrophilic "warhead" group that forms a covalent bond with the nucleophilic sulfhydryl group of the Cys145 residue.[1][5] This binding event physically obstructs the active site, preventing the protease from cleaving the viral polyproteins and thereby terminating the viral replication cascade.[3] Research indicates that this compound is highly selective for the viral Mpro, showing significantly less activity against human proteases such as chymotrypsin.[1][10]

Quantitative In Vitro Efficacy Data

This compound has demonstrated potent antiviral activity across multiple human coronaviruses in cell-based assays. The following table summarizes its efficacy, typically measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity.

| Virus Strain | Cell Line | EC50 Value | Reference |

| SARS-CoV-2 | Huh-7 | 146 nM | [1][10] |

| Human Coronavirus OC43 (Alpha) | Huh-7 | < 100 nM | [1][10] |

| Human Coronavirus 229E (Beta) | Huh-7 | < 100 nM | [1][10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for evaluating antiviral compounds. Below are standardized protocols for assays relevant to the characterization of this compound.

Protocol: Mpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of an inhibitor to block Mpro's enzymatic activity using a Förster Resonance Energy Transfer (FRET) substrate.

-

Reagents & Materials :

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

FRET peptide substrate containing a cleavage site flanked by a fluorophore and a quencher.

-

Assay Buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).

-

This compound (dissolved in DMSO).

-

384-well assay plates (black, flat-bottom).

-

Fluorescence plate reader.

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of Mpro enzyme solution (final concentration e.g., 50 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the FRET substrate (final concentration e.g., 20 µM).

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission wavelengths specific to the FRET pair) at 37°C for 60 minutes.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using a non-linear regression model.

-

Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay

This cell-based assay measures the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).

-

Reagents & Materials :

-

Host cell line susceptible to SARS-CoV-2 (e.g., Huh-7, Vero E6).

-

Cell culture medium (e.g., DMEM with 2% FBS).

-

SARS-CoV-2 viral stock of known titer.

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Luminometer.

-

Biosafety Level 3 (BSL-3) facility.

-

-

Procedure :

-

Seed host cells into 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound.

-

Immediately infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), leaving some wells uninfected (cell control) and others infected without compound (virus control).

-

Incubate the plates for 72-96 hours at 37°C, 5% CO2.

-

After incubation, assess cell viability. For CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.

-

Calculate the percentage of CPE reduction compared to the virus control.

-

Determine the EC50 (drug concentration protecting 50% of cells from CPE) using a non-linear regression model.

-

Protocol: Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to the compound's toxicity to the host cells.

-

Procedure :

-

Follow steps 1-3 and 6-7 of the CPE Reduction Assay protocol (5.2), but do not add the virus to the cells.

-

This measures the effect of the compound alone on cell viability.

-

Calculate the CC50 (drug concentration that reduces cell viability by 50%) using a non-linear regression model.

-

The Selectivity Index (SI) can then be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

-

Conclusion

This compound (NK01-63) is a highly potent inhibitor of the SARS-CoV-2 main protease, a critical enzyme for viral replication.[1][11][12] Its mechanism of action, involving the covalent inhibition of the Mpro active site, effectively halts the processing of viral polyproteins.[1][4] The nanomolar efficacy demonstrated in cell-based assays against SARS-CoV-2 and other human coronaviruses highlights its potential as a broad-spectrum anti-coronavirus agent.[1][10] The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of Mpro inhibitors. As a highly selective and powerful antiviral compound, this compound represents a significant development in the search for effective treatments for COVID-19 and future coronavirus threats.

References

- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Novel 2019 coronavirus structure, mechanism of action, antiviral drug promises and rule out against its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Existing antiviral options against SARS-CoV-2 replication in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

Investigational New Drug (IND) Enabling Studies for Coronastat (NK01-63): A Technical Guide

Introduction

This technical guide provides an in-depth overview of the core Investigational New Drug (IND) enabling studies for Coronastat (also known as NK01-63), a potent, synthetic organic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease.[1][2][3][4] The 3CL protease is a viral enzyme essential for processing polyproteins translated from viral RNA, making it a critical target for antiviral therapeutics.[1][2] this compound, an analogue of the broad-spectrum coronavirus protease inhibitor GC-376, has demonstrated significant antiviral potency in biochemical and cellular assays, positioning it as a promising candidate for clinical development against COVID-19.[4][5]

This document is intended for researchers, scientists, and drug development professionals, and outlines the key nonclinical pharmacology, pharmacokinetic, and toxicology studies typically required to support a first-in-human (Phase 1) clinical trial. The data herein is compiled from publicly available research, primarily the key study published in Nature Communications on the discovery and optimization of this compound.[5]

Pharmacology Studies

Pharmacology studies are designed to characterize the mechanism of action and to demonstrate the desired biological effect of the drug candidate on its intended target. For this compound, these studies focus on its ability to inhibit the SARS-CoV-2 3CL protease and its subsequent effect on viral replication in cell culture.

In Vitro Enzyme Inhibition

The primary mechanism of action of this compound is the direct inhibition of the SARS-CoV-2 3CL protease. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) and the binding affinity.

Data Summary: In Vitro 3CL Protease Inhibition

| Compound | 3CL Protease IC50 (nM) | Binding Affinity (k_obs/[I]) (min⁻¹µM⁻¹) |

| This compound (NK01-63) | 1.2 | 4.4 |

| GC376 (Reference) | 6.1 | 1.3 |

| Data compiled from Liu H, et al. Nat Commun. 2022.[5] |

In Vitro Antiviral Activity

The cellular antiviral efficacy of this compound was evaluated in various human cell lines infected with SARS-CoV-2. The half-maximal effective concentration (EC50) was determined to quantify the drug's potency in inhibiting viral replication within a cellular environment.

Data Summary: In Vitro Cellular Antiviral Activity

| Cell Line | This compound (NK01-63) EC50 (nM) |

| Huh-7 (Human Liver) | 146 |

| Caco-2 (Human Colorectal) | Not explicitly quantified, but potent activity demonstrated |

| Data compiled from Liu H, et al. Nat Commun. 2022.[5] |

Experimental Protocols

Protocol 1: SARS-CoV-2 3CL Protease Inhibition Assay

-

Reagent Preparation:

-

Recombinant SARS-CoV-2 3CL protease is expressed and purified.

-

A fluorogenic substrate peptide is synthesized.

-

This compound and reference compounds are serially diluted in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

The 3CL protease enzyme is pre-incubated with varying concentrations of this compound or control compounds in an assay buffer for a specified period at room temperature.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

-

Data Acquisition:

-

The fluorescence intensity is measured kinetically over 30-60 minutes using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).[6]

-

The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

-

-

Data Analysis:

-

The percent inhibition for each compound concentration is calculated relative to a DMSO vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based Antiviral Assay (CPE Assay)

-

Cell Plating:

-

Human cells (e.g., Huh-7 or Caco-2) are seeded into 96-well plates and allowed to adhere overnight.

-

-

Compound Treatment:

-

A serial dilution of this compound is prepared in cell culture medium.

-

The growth medium is removed from the cells and replaced with the medium containing the diluted compound.

-

-

Viral Infection:

-

Cells are infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Cytopathic Effect (CPE):

-

After incubation, cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo) which measures metabolic activity.

-

-

Data Analysis:

-

The EC50 value, representing the concentration at which 50% of the viral CPE is inhibited, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug. These studies help determine the drug's exposure in the body and inform the dosing regimen for clinical trials. Preliminary PK studies for this compound were conducted in mice.

In Vivo Pharmacokinetics in Mice

The concentration of this compound in plasma and lung tissue was measured at various time points following a single dose administered via intraperitoneal (IP) and oral (PO) routes.

Data Summary: Pharmacokinetics of this compound (20 mg/kg) in C57BL/6 Mice

| Route | Time Point | Mean Plasma Concentration (µM) | Mean Lung Concentration (µM) |

| IP | 2 h | ~1.5 | ~1.0 |

| 4 h | ~0.8 | ~0.5 | |

| 8 h | ~0.2 | ~0.1 | |

| 24 h | Below Limit of Detection | Below Limit of Detection | |

| PO | 2 h | ~0.1 | ~0.05 |

| 4 h | ~0.05 | ~0.02 | |

| 8 h | Below Limit of Detection | Below Limit of Detection | |

| 24 h | Below Limit of Detection | Below Limit of Detection | |

| Data are approximations based on graphical representation from Liu H, et al. Nat Commun. 2022.[5] |

Experimental Protocols

Protocol 3: Murine Pharmacokinetic Study

-

Animal Dosing:

-

Sample Collection:

-

At designated time points (e.g., 0, 2, 4, 8, and 24 hours) post-dosing, a cohort of mice is euthanized.[5]

-

Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Lung tissues are harvested, weighed, and homogenized.

-

-

Bioanalysis:

-

This compound concentrations in plasma and lung homogenates are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software (e.g., Phoenix WinNonlin).

-

Toxicology Studies

Toxicology studies are performed to identify potential safety concerns and to determine a safe starting dose for human trials.[5] A full IND-enabling toxicology program typically includes single-dose and repeated-dose toxicity studies in two species (rodent and non-rodent) under Good Laboratory Practice (GLP) conditions, as well as genotoxicity and safety pharmacology assessments.[7]

Preliminary In Vivo Safety in Mice

A 14-day study in mice was conducted to assess the general tolerability of this compound following repeated dosing.

Data Summary: 14-Day In Vivo Safety Study in C57BL/6 Mice

| Route | Dose | Observation |

| IP | 20 mg/kg/day | No significant change in body weight compared to vehicle control. |

| PO | 20 mg/kg/day | No significant change in body weight compared to vehicle control. |

| Data compiled from Liu H, et al. Nat Commun. 2022.[5] |

Standard IND-Enabling Toxicology Program (General Protocols)

While specific GLP toxicology data for this compound is not publicly available, a standard program would include the following:

Protocol 4: 28-Day Repeated-Dose GLP Toxicology Study (Rodent & Non-Rodent)

-

Study Design:

-

Two species are used (e.g., Sprague-Dawley rat and Beagle dog).

-

Animals are assigned to multiple groups: a vehicle control group and at least three dose level groups (low, mid, high).

-

This compound is administered daily for 28 consecutive days via the intended clinical route (e.g., oral).

-

-

In-Life Observations:

-

Daily clinical observations, body weight, and food consumption are recorded.

-

Ophthalmology and electrocardiography (ECG) are conducted at baseline and termination.

-

-

Sample Collection & Analysis:

-

Blood samples are collected for hematology and clinical chemistry analysis at specified intervals.

-

Urine samples are collected for urinalysis.

-

At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

-

Data Analysis:

-

The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

-

Potential target organs of toxicity are identified.

-

Mandatory Visualizations

Mechanism of Action and Experimental Workflow

Proposed Antiviral Mechanism of Action

Logical Flow for IND-Enabling Safety Assessment

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SmallMolecules.com | this compound(NK01-63) (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]

- 4. NK01-63 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Coronastat (NK01-63): A Technical Guide to a Potent SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronastat (NK01-63) has emerged as a significant small molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme in the viral replication cycle. This document provides an in-depth technical overview of this compound, consolidating its chemical structure, physicochemical properties, mechanism of action, and available preclinical data. Detailed experimental methodologies are provided for key assays, and all quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the SARS-CoV-2 replication pathway and the specific point of inhibition by this compound, as well as a representative experimental workflow.

Chemical Structure and Physicochemical Properties

This compound (NK01-63) is a synthetic organic compound and an analogue of the broad-spectrum coronavirus protease inhibitor GC-376.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H29F3N3NaO8S | [2] |

| Molecular Weight | 575.53 g/mol | [2] |

| CAS Number | 2922281-15-8 | [2] |

| Appearance | White to off-white solid | [2] |

| SMILES | OC(S(=O)(O[Na])=O)--INVALID-LINK--NC(--INVALID-LINK--NC(OCC2=CC(C(F)(F)F)=CC=C2)=O)=O | [2] |

| Solubility | DMSO: 100 mg/mL (173.75 mM), Water: ≥ 100 mg/mL (173.75 mM) | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

A 2D chemical structure diagram of this compound (NK01-63) is provided below.

Figure 1: 2D Chemical Structure of this compound (NK01-63).

Mechanism of Action

This compound is a potent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[3] This enzyme is essential for the virus's life cycle as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.[4][5][6] By inhibiting the 3CL protease, this compound prevents the maturation of these essential viral proteins, thereby halting the replication process. The catalytic dyad of the 3CL protease, composed of Cys145 and His41, is the primary target of this compound.[4]

The following diagram illustrates the role of the 3CL protease in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.

Figure 2: SARS-CoV-2 Replication Cycle and Inhibition by this compound.

Biological Activity

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against the SARS-CoV-2 3CL protease. Its efficacy has also been evaluated against other human proteases to assess its selectivity.

| Target Protease | IC50 (nM) | Reference |

| SARS-CoV-2 3CLpro | <10 | [7] |

| Human Cathepsin L | 6 | [7] |

| Human Cathepsin B | 1100 | [7] |

| Human Cathepsin K | 40 | [7] |

| Human Cathepsin S | 30 | [7] |

| Human Caspase 8 | 18000 | [7] |

Antiviral Activity in Cell-Based Assays

The antiviral potency of this compound has been confirmed in various human cell lines infected with SARS-CoV-2.

| Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | Reference |

| Huh-7ACE2+TMPRSS2 | SARS-CoV-2 Infection | 146 | - | [7] |

| Caco-2 | SARS-CoV-2 Infection | - | 81 | [7] |

Pharmacokinetics and In Vivo Safety

Pharmacokinetic and safety studies of this compound have been conducted in C57BL/6 mice.

Pharmacokinetic Profile

After administration of a 20 mg/kg dose, the following concentrations were observed in plasma and lung tissue.

| Administration Route | Time Point (hours) | Plasma Concentration (nM) | Lung Concentration (nM) | Reference |

| Intraperitoneal (IP) | 1 | ~1200 | ~1500 | [7] |

| Oral (PO) | 1 | ~200 | ~300 | [7] |

In Vivo Safety

In safety studies, administration of this compound via intraperitoneal or oral routes did not result in any significant changes in the body weight of the treated mice compared to the vehicle group, indicating a lack of in vivo toxicity at the tested doses.[7]

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CL protease.

Methodology:

-

The assay is performed using a fluorogenic peptide substrate, MCA-AVLQSGFR-Lys(DNP)-Lys-NH2, which corresponds to the nsp4/nsp5 cleavage site.

-

Recombinant SARS-CoV-2 3CL protease (200 nM) is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time, and the rate of cleavage is calculated.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antiviral Assay

Objective: To evaluate the antiviral efficacy of this compound in a cell-based model of SARS-CoV-2 infection.

Methodology:

-

Human Huh-7 cells overexpressing ACE2 and TMPRSS2 (Huh-7ACE2+TMPRSS2) are seeded in 96-well plates.

-

The cells are treated with serial dilutions of this compound.

-

Following drug treatment, the cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

After a defined incubation period, the viral load or cytopathic effect (CPE) is quantified.

-

EC50 and EC90 values are calculated by fitting the dose-response data to a four-parameter logistic regression model.

The logical workflow for the preclinical evaluation of this compound is depicted in the diagram below.

References

- 1. NK01-63 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Cell-Based Assay Guide for Coronastat Antiviral Activity

Introduction

Coronastat is a potent, small-molecule inhibitor targeting the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional proteins required for viral maturation and replication.[1][2] Inhibition of 3CLpro represents a critical and promising strategy for the development of antiviral therapeutics against COVID-19.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of this compound using common and robust cell-based assays. The included methodologies cover the assessment of cytotoxicity, the inhibition of virus-induced cytopathic effects, the reduction of viral plaque formation, and the direct inhibition of protease activity within a cellular context.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at multiple sites to release non-structural proteins (nsps) that are vital for forming the viral replication and transcription complex. By inhibiting 3CLpro, this compound effectively halts this maturation process, thereby blocking viral replication.

Caption: Coronavirus replication cycle and the inhibitory action of this compound on the 3CL protease.

Experimental Protocols

Three primary cell-based assays are recommended for characterizing the antiviral activity of this compound. It is crucial to first perform a cytotoxicity assay to determine the concentration range at which the compound does not harm the host cells.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is essential for differentiating antiviral effects from compound-induced cell death.

Protocol Workflow

Caption: Workflow for determining the cytotoxicity (CC50) of this compound.

Detailed Methodology

-

Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in a 96-well plate at a density of 4,000 cells/well and incubate overnight.[3]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "cells only" control (medium with DMSO) and a "no cells" blank.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2, mirroring the duration of the antiviral assays.[3][4]

-

Viability Assessment: Add a cell viability reagent such as MTS or CellTiter-Glo® according to the manufacturer's instructions.[5]

-

Data Analysis: Measure the absorbance or luminescence. Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the CC50 value by fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay (EC50 Determination)

This assay measures the ability of this compound to protect host cells from the virus-induced cell death, or cytopathic effect.[3][4] It is a widely used method for screening antiviral agents.[3]

Protocol Workflow

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Detailed Methodology

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the cytotoxicity assay.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium at concentrations below its CC50.

-

Infection and Treatment: Pre-mix Vero E6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.002.[3][4] Dispense this cell-virus mixture into the 96-well plate containing pre-dispensed compound dilutions.[3]

-

Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus).

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2 to allow for multiple rounds of viral replication and CPE development.[4]

-

Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® or by staining with crystal violet.[3][6]

-

Data Analysis: Normalize the data with the virus control representing 0% inhibition and the cell control representing 100% inhibition. Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for measuring the inhibition of viral infection and replication.[7] It quantifies the ability of a compound to reduce the number of infectious virus particles, which form visible zones of cell death (plaques) in a cell monolayer.

Protocol Workflow

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Detailed Methodology

-

Cell Seeding: Plate Vero E6 cells in 12-well or 24-well plates and grow until they form a confluent monolayer (95-100%).[8]

-

Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units, PFU).[8] Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[8]

-

Inoculation: Remove the medium from the cell monolayers and inoculate with the compound-virus mixtures. Incubate for 1 hour to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) to restrict virus spread and ensure localized plaque formation.[9]

-

Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2.

-

Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

-